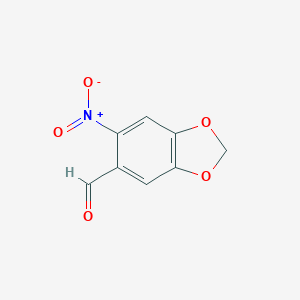
6-Nitropiperonal
Cat. No. B016318
Key on ui cas rn:
712-97-0
M. Wt: 195.13 g/mol
InChI Key: NRZWECORTTWSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04419357
Procedure details


To a slurry of 78 g of 4,5-methylenedioxy-2-nitrobenzaldehyde and 1.5 liter of water there was added a solution of 90 g of potassium permanganate in 1.5 liter of water over a period of 45 minutes. The mixture was then stirred at 70°-80° C. for an additional hour and then made alkaline with 400 ml of aqueous 10% potassium hydroxide. The mixture was filtered while hot to remove the precipitate which was washed with 2 portions of hot water. The filtrate was cooled for 16 hours and the solid which formed was separated by filtration to give recovered starting material. The new filtrate was acidified with concentrated hydrochloric acid and allowed to stand for 3 hours. The yellow solid which formed was separated by filtration to give crude product. The filtrate obtained was extracted with 4 portions of ethyl acetate and the combined extracts were dried over sodium sulfate and added to a solution of the previously obtained crude product in ethyl acetate. The ethyl acetate solution was concentrated, the resulting solid was slurried with chloroform, separated by filtration and dried to give 4,5-methylenedioxy-2-nitrobenzoic acid melting at about 160°-163° C.





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:11][C:10]2[C:3](=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:9]=2)[CH:7]=[O:8])[O:2]1.[Mn]([O-])(=O)(=O)=[O:16].[K+].[OH-].[K+]>O>[CH2:1]1[O:11][C:10]2[C:3](=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:9]=2)[C:7]([OH:16])=[O:8])[O:2]1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
78 g
|
|
Type
|
reactant
|
|
Smiles
|
C1OC2=CC(=C(C=O)C=C2O1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred at 70°-80° C. for an additional hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered while hot
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the precipitate which
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 2 portions of hot water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate was cooled for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid which formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recovered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The yellow solid which formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with 4 portions of ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts were dried over sodium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to a solution of the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
previously obtained crude product in ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The ethyl acetate solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1OC2=CC(=C(C(=O)O)C=C2O1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
